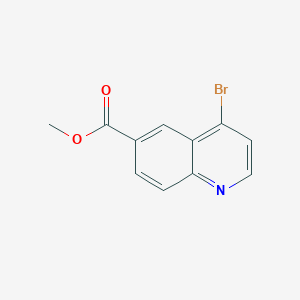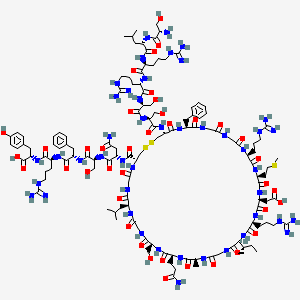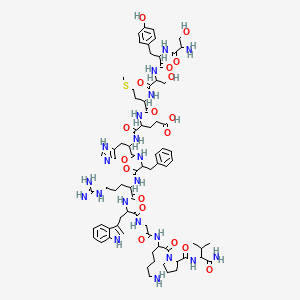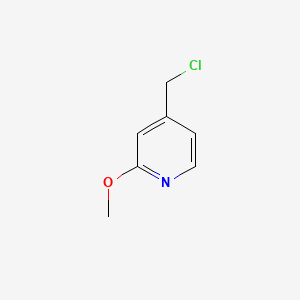
2-(4-Methoxyphenyl)acetic anhydride
Overview
Description
Chemical Reactions Analysis
Anhydrides, including “2-(4-Methoxyphenyl)acetic anhydride”, can undergo various reactions. They can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . The specific reactions that “2-(4-Methoxyphenyl)acetic anhydride” undergoes are not explicitly mentioned in the search results.Scientific Research Applications
Organic Chemistry
This compound was synthesized for the first time using a new approach . The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media . The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .
Medicinal Chemistry
Furocoumarin derivatives, such as the synthesized compound, are an important class of heterocyclic compounds widely presented in various natural products . Numerous representatives of furocoumarins possess significant biological activity . Generally, products of this type are used as active photosensitizers in psoralen and UVA (PUVA) therapy . Thus, furocoumarins can be employed in the treatment of various skin diseases .
Organic Transformations
Phthalic anhydride, a type of anhydride, is a valuable substrate in organic transformations . It can be used to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
Reactions with Water, Alcohols, and Amines
Anhydrides, in general, can react with water to form carboxylic acids . They can also react with alcohols to form esters and with amines to form amides . These reactions involve nucleophilic attack, deprotonation, leaving group removal, and protonation of the carboxylate .
Diels–Alder Reaction
Anhydrides can be used in Diels–Alder reactions . For example, N-phenylmaleimide, a derivative of maleanilic acid, can be used as the dienophile in a Diels–Alder reaction with furan .
Protecting Groups in Organic Synthesis
Anhydrides can be used as protecting groups in organic synthesis . They can protect functional groups from unwanted chemical reactions, allowing chemists to manipulate other parts of the molecule without affecting the protected group .
Organic Transformations
Phthalic anhydride, a type of anhydride, is a valuable substrate in organic transformations . It can be used to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
Reactions with Water, Alcohols, and Amines
Anhydrides, in general, can react with water to form carboxylic acids . They can also react with alcohols to form esters and with amines to form amides . These reactions involve nucleophilic attack, deprotonation, leaving group removal, and protonation of the carboxylate .
Diels–Alder Reaction
Anhydrides can be used in Diels–Alder reactions . For example, N-phenylmaleimide, a derivative of maleanilic acid, can be used as the dienophile in a Diels–Alder reaction with furan .
Protecting Groups in Organic Synthesis
Anhydrides can be used as protecting groups in organic synthesis . They can protect functional groups from unwanted chemical reactions, allowing chemists to manipulate other parts of the molecule without affecting the protected group .
properties
IUPAC Name |
[2-(4-methoxyphenyl)acetyl] 2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-15-7-3-13(4-8-15)11-17(19)23-18(20)12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAEIXHUXBNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555634 | |
| Record name | (4-Methoxyphenyl)acetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenylacetic Anhydride | |
CAS RN |
3951-10-8 | |
| Record name | (4-Methoxyphenyl)acetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyphenylacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)




